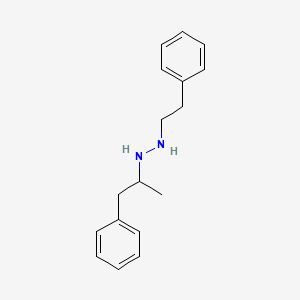

1-(alpha-Methylphenethyl)-2-phenethylhydrazine

Description

Properties

CAS No. |

2598-76-7 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

1-(2-phenylethyl)-2-(1-phenylpropan-2-yl)hydrazine |

InChI |

InChI=1S/C17H22N2/c1-15(14-17-10-6-3-7-11-17)19-18-13-12-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3 |

InChI Key |

ZVSDASZFAVCWIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NNCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of Phenylalkylhalides with Hydrazine

One classical and widely used method for synthesizing phenylalkylhydrazines involves the reaction of phenylalkylhalides with hydrazine hydrate in an alcoholic solvent such as methanol, ethanol, or butanol. This method is applicable to 1-(alpha-Methylphenethyl)-2-phenethylhydrazine synthesis by using the corresponding phenylalkylhalides.

- A large excess (typically 200%) of hydrazine hydrate is dissolved in a suitable solvent (e.g., methanol).

- The phenylalkylhalide, such as alpha-methylphenethyl chloride or bromide, is added slowly to the hydrazine solution with stirring to control the reaction rate.

- The reaction mixture is maintained at room temperature or heated to reflux to accelerate the reaction.

- After completion, the solvent is removed by distillation, and the residue is extracted with an organic solvent like ether.

- The product is purified by fractional distillation under reduced pressure.

- The reaction benefits from slow addition of the halide to avoid side reactions.

- Elevated temperatures increase the reaction rate.

- The hydrazine acts as a nucleophile, substituting the halide to form the hydrazine derivative.

This method is supported by the detailed description in US Patent US3000903A, which covers phenylalkylhydrazine preparations and includes phenylalkylhalides with ethyl or larger alkyl groups.

Hydrazone Formation and Catalytic Reduction

Another robust synthetic route involves a two-step process:

Formation of Phenylalkylhydrazone Intermediate:

- React hydrazine or substituted hydrazine with a phenylalkyl aldehyde or ketone (e.g., phenylacetone or alpha-methylphenylacetone).

- This reaction forms a hydrazone intermediate via condensation.

Reduction of Hydrazone to Hydrazine:

- The hydrazone intermediate is then reduced catalytically to the corresponding hydrazine.

- Catalysts such as platinum or platinum oxide are used.

- The reduction is performed in a lower alcohol solvent with acetic acid to facilitate the reaction.

- Hydrogen pressures range from 50 to 3000 psi.

- Temperatures vary from room temperature up to 80 °C.

- This method allows for greater control over the product purity.

- It can accommodate substituted hydrazines and various phenylalkyl aldehydes or ketones.

- The hydrazone intermediate can be isolated and purified before reduction.

Representative aldehydes and ketones:

| Compound Type | Examples |

|---|---|

| Phenylalkyl aldehydes | Phenylethylaldehyde, 2-phenylpropionaldehyde |

| Phenylalkyl ketones | Phenylacetone, phenylethyl methyl ketone |

This approach is detailed in the same patent, which emphasizes the versatility of hydrazone intermediates in preparing phenylalkylhydrazines including 1-(alpha-Methylphenethyl)-2-phenethylhydrazine.

Alternative Synthetic Routes and Notes

- Use of N-substituted hydrazines: Some phenylalkylhydrazines can be synthesized by reacting N-substituted hydrazines with nitrous acid to form N-nitroso derivatives, which are then reduced to the hydrazine.

- Solvent choice: Alcoholic solvents (methanol, ethanol, butanol) or dioxane are preferred for these reactions.

- Reaction conditions: Generally proceed at room temperature but can be accelerated by mild heating.

- Product isolation: The hydrazines are often oils as free bases and can be salted out with alkali metal hydroxides and extracted with organic solvents for purification.

Summary Table of Preparation Methods

Research Findings and Analytical Data

While specific analytical data for 1-(alpha-Methylphenethyl)-2-phenethylhydrazine is scarce in open literature, the general characterization of phenylalkylhydrazines includes:

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the hydrazine substitution pattern and aromatic protons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Melting Point and Boiling Point: Used for physical characterization and purity assessment.

- Infrared Spectroscopy (IR): Confirms N-H and aromatic C-H stretches.

For related hydrazine compounds, synthesis and characterization protocols involve similar techniques as described in recent studies on hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions typically result in various substituted hydrazines.

Scientific Research Applications

Molecular Formula

- Chemical Formula : C18H24N2

- Molecular Weight : 284.40 g/mol

Neuropharmacology

The compound has shown promise in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that it may influence the dopaminergic and serotonergic pathways, making it a candidate for further studies in conditions like depression and Parkinson's disease.

Case Study: Neurodegenerative Disorders

A study investigated the effects of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine on animal models of neurodegeneration. The results indicated a significant reduction in neuroinflammation and improvement in motor functions, suggesting its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's .

Cancer Research

Preliminary studies have explored the compound's cytotoxic effects on various cancer cell lines. The hydrazine moiety is known to exhibit anti-tumor properties, potentially through the induction of apoptosis in cancer cells.

Case Study: In Vitro Studies on Cancer Cells

In vitro experiments demonstrated that 1-(alpha-Methylphenethyl)-2-phenethylhydrazine significantly inhibited the proliferation of breast and lung cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function, leading to increased oxidative stress within the cells .

Cardiovascular Research

Emerging research suggests that this compound may also have cardiovascular benefits. It has been shown to improve endothelial function and reduce oxidative stress in vascular tissues.

Case Study: Vascular Health

A recent study involving hypertensive rats treated with 1-(alpha-Methylphenethyl)-2-phenethylhydrazine showed a marked decrease in blood pressure and improved vascular reactivity. These findings highlight its potential role in managing hypertension .

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Treatment of depression, Parkinson's disease |

| Cancer Research | Induction of apoptosis in cancer cells | Anti-tumor effects |

| Cardiovascular Research | Improvement of endothelial function | Management of hypertension |

Table 2: Case Study Results

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neurodegenerative Disorders | Animal Models | Reduced neuroinflammation, improved motor functions |

| Cancer Cell Proliferation | In Vitro Cell Lines | Significant inhibition of cancer cell growth |

| Cardiovascular Health | Hypertensive Rats | Decreased blood pressure, improved vascular reactivity |

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1-(1-phenylpropan-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antioxidant Properties

- Phenylhydrazones : Exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and significant antioxidant capacity (IC₅₀: 18–25 µM in DPPH assays) .

- Triazole-Hydrazine Hybrids : Show enhanced activity against E. coli (MIC: 16 µg/mL) due to nitro group-mediated redox interference .

- Target Compound : Predicted to have comparable or superior antimicrobial activity owing to its lipophilic phenethyl groups, though empirical data are lacking.

Toxicity Profiles

- 1-Methyl-1-phenylhydrazine : Reported LD₅₀ (oral, rats) of 250 mg/kg, with hepatotoxicity linked to hydrazine metabolism .

- Hydrazone Derivatives : Low cytotoxicity in vitro (IC₅₀ > 100 µM in HeLa cells) .

- Target Compound: Potential toxicity risks are theorized to align with phenylhydrazines but require validation.

Biological Activity

1-(alpha-Methylphenethyl)-2-phenethylhydrazine, also known as a phenethylhydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various classes of biologically active molecules, particularly those exhibiting neuroprotective and antipsychotic properties.

Chemical Structure

The chemical structure of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine can be represented as follows:

This structure includes two phenethyl groups attached to a hydrazine core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that phenethylhydrazines can modulate dopaminergic pathways, potentially influencing conditions such as schizophrenia and mood disorders. The mechanism involves the blockade of dopamine receptors, similar to the action of phenothiazines, which are known antipsychotic agents .

Biological Activities

1-(alpha-Methylphenethyl)-2-phenethylhydrazine exhibits several biological activities:

- Neuroprotective Effects : This compound has shown promise in protecting neuronal cells from excitotoxicity, which is often mediated by excessive glutamate activity. It may act as an antagonist at NMDA receptors, thereby reducing calcium influx and preventing neuronal damage following ischemic events .

- Antidepressant Properties : Studies suggest that derivatives of phenethylhydrazine can exert antidepressant effects by enhancing monoaminergic transmission. This is particularly relevant in models of depression where serotonin and norepinephrine levels are dysregulated.

- Anticancer Potential : Some research indicates that hydrazine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of protein kinase pathways and calmodulin inhibition .

Case Studies

Several case studies have explored the effects of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine:

- Neuroprotection in Ischemic Models : In a rodent model of ischemic stroke, administration of this compound significantly reduced neuronal death and improved functional recovery compared to control groups. The neuroprotective effect was linked to decreased levels of excitatory amino acids post-injury .

- Behavioral Studies in Depression Models : In animal models simulating depressive symptoms, treatment with this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects .

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal death in ischemic models | |

| Antidepressant | Increased locomotion in behavioral tests | |

| Anticancer | Inhibition of tumor cell proliferation |

Pharmacokinetics

The pharmacokinetic profile of 1-(alpha-Methylphenethyl)-2-phenethylhydrazine has not been extensively characterized; however, similar compounds suggest that it may undergo significant first-pass metabolism. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.